Cas no 111957-50-7 (Benzeneethanol, b-ethyl-a-(4-methoxyphenyl)-a-phenyl-, (R*,R*)- (9CI))

Benzeneethanol, b-ethyl-a-(4-methoxyphenyl)-a-phenyl-, (R*,R*)- (9CI) structure
111957-50-7 structure
Product Name:Benzeneethanol, b-ethyl-a-(4-methoxyphenyl)-a-phenyl-, (R*,R*)- (9CI)
Numero CAS:111957-50-7
MF:C23H24O2
MW:332.435466766357
CID:129476
Update Time:2024-01-24

Benzeneethanol, b-ethyl-a-(4-methoxyphenyl)-a-phenyl-, (R*,R*)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneethanol, b-ethyl-a-(4-methoxyphenyl)-a-phenyl-, (R*,R*)- (9CI)
    • 1-(4-Methoxyphenyl)-1,2-diphenylbutanol
    • β-Ethyl-(4-methoxyphenyl)-phenylbenzene ethanol
    • 1-(p-Methoxyphenyl)-1,2-diphenylbutanol
    • Benzeneethanol, β-ethyl-α-(4-methoxyphenyl)-α-phenyl-, (R*,R*)- (9CI)
    • Inchi: 1S/C23H24O2/c1-3-22(18-10-6-4-7-11-18)23(24,19-12-8-5-9-13-19)20-14-16-21(25-2)17-15-20/h4-17,22,24H,3H2,1-2H3
    • Chiave InChI: NLBVQBATUNTIPI-UHFFFAOYSA-N
    • Sorrisi: C(O)(C1=CC=C(OC)C=C1)(C1=CC=CC=C1)C(C1=CC=CC=C1)CC

Proprietà calcolate

  • Massa esatta: 332.17772

Proprietà sperimentali

  • Densità: 1.100±0.06 g/cm3(Predicted)
  • Punto di fusione: 114-115 °C(Solv: ligroine (8032-32-4))
  • Punto di ebollizione: 451.5±33.0 °C(Predicted)
  • PSA: 29.46
  • pka: 13.24±0.29(Predicted)
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